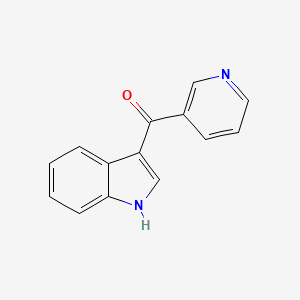

3-(pyridine-3-carbonyl)-1H-indole

Descripción general

Descripción

3-(pyridine-3-carbonyl)-1H-indole: is a heterocyclic compound that features both an indole and a pyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-3-carbonyl)-1H-indole typically involves the condensation of indole with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the indole and pyridine moieties .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-(pyridine-3-carbonyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-methyl derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-(pyridine-3-carbonyl)-1H-indole exhibit potential anticancer properties. For instance, indole derivatives have been shown to interact with cellular signaling pathways that are often dysregulated in cancer. Studies suggest that this compound may modulate the activity of proteins involved in these pathways, making it a candidate for further investigation as an anticancer agent.

Neuropharmacology

Indoles are known to interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Preliminary studies suggest that this compound may act as a modulator of serotonin receptor activity, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Multicomponent Reactions

The compound serves as a versatile building block in multicomponent reactions (MCRs) for synthesizing various heterocyclic compounds. MCRs involving this compound have led to the development of functionalized derivatives with potential biological activities. For example, one-pot reactions utilizing this compound have yielded pyran and pyridine derivatives with significant yields (up to 93%) under optimized conditions .

Green Chemistry

Recent advancements highlight the use of environmentally friendly methods for synthesizing derivatives of this compound. Utilizing catalysts such as ionic liquids or microwave irradiation has improved reaction efficiency while minimizing waste, aligning with the principles of green chemistry .

Case Study 1: Synthesis of Functionalized Indoles

A study demonstrated the synthesis of various functionalized indoles using this compound as a starting material. The researchers employed a one-pot reaction involving aromatic aldehydes and malononitrile, achieving high yields (85–94%) of the desired products. The reaction mechanism involved Knoevenagel condensation followed by Michael addition and cyclization .

In another investigation, derivatives synthesized from this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited promising results, indicating that modifications to the indole structure can enhance bioactivity .

Mecanismo De Acción

The mechanism of action of 3-(pyridine-3-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-3-carboxylic acid: Shares the pyridine moiety but lacks the indole structure.

Indole-3-carboxylic acid: Contains the indole moiety but lacks the pyridine structure.

3-(pyridine-2-carbonyl)-1H-indole: Similar structure but with the carbonyl group at a different position on the pyridine ring.

Uniqueness

3-(pyridine-3-carbonyl)-1H-indole is unique due to the specific positioning of the carbonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Actividad Biológica

3-(Pyridine-3-carbonyl)-1H-indole is a synthetic compound that integrates the indole and pyridine moieties, known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The compound can be represented by the following chemical structure:

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyridine compounds, including this indole derivative, effectively inhibit the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, leading to decreased viability of cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies have suggested that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models . The compound's structure allows it to interact with specific molecular targets involved in inflammatory responses.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that it shows effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer efficacy. The study reported that modifications on the indole ring significantly influenced the antiproliferative activity, with some derivatives achieving IC50 values as low as 0.021 μM against specific cancer cell lines .

Evaluation of Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound revealed its potential to reduce inflammation in animal models. The study highlighted the compound's ability to downregulate inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .

Propiedades

IUPAC Name |

1H-indol-3-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSFCQXFHXFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301415 | |

| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37128-48-6 | |

| Record name | NSC143229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.